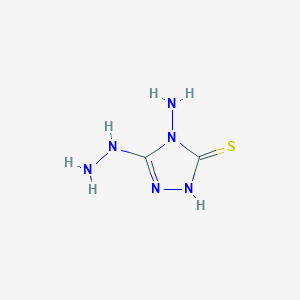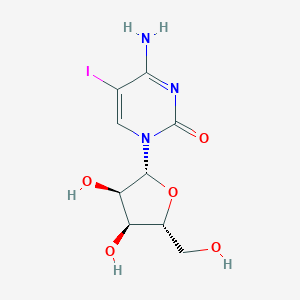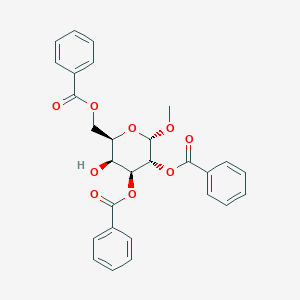
3-甲基喹啉-8-磺酰氯
描述
3-Methyl-8-quinolinesulfonyl chloride (3MQSC) is a reaction product of 1,2,4-trioxane and thionyl chloride . It is used as an intermediate in the production of l-citrulline from chloroacetic acid . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of 3-methylquinoline-8-sulfonyl chloride involves two main steps :- Using bis (trichloromethyl) carbonate as a chlorinating agent, and performing acyl chlorination on the generated 3-methylquinoline-8-sulfonic acid under the action of organic base to obtain the 3-methylquinoline-8-sulfonyl chloride .
Molecular Structure Analysis
The molecular formula of 3-methylquinoline-8-sulfonyl chloride is C10H8ClNO2S . The average mass is 241.694 Da and the monoisotopic mass is 240.996429 Da .Physical And Chemical Properties Analysis
3-Methylquinoline-8-sulfonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 371.5±27.0 °C at 760 mmHg, and a melting point of 158-159ºC . It has a flash point of 178.5±23.7 °C .科学研究应用
Pharmaceutical Research
3-methylquinoline-8-sulfonyl Chloride is an important structural unit in the argatroban structural formula . Argatroban is an anticoagulant that is used to treat or prevent blood clots in veins or arteries. It plays a key role in the quality and production cost of the final product, making it an extremely important drug intermediate .
Organic Synthesis
This compound is used as an intermediate in the production of other complex organic compounds . For instance, it is used as an intermediate in the production of L-citrulline from chloroacetic acid .
Catalyst in Chemical Reactions
3-methylquinoline-8-sulfonyl Chloride can act as a catalyst in certain chemical reactions . For example, it catalyzes the reaction between phosphorus pentachloride and chlorine to produce ethyl formate and hydrogen chloride gas . This process is industrialized for the production of ethyl formate, which is used for the manufacture of acetic acid, chlorinated solvents, polymers, and plastics .
安全和危害
It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
3-methylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMAYGDQKTWICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393787 | |
| Record name | 3-methylquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylquinoline-8-sulfonyl Chloride | |
CAS RN |
74863-82-4 | |
| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method for 3-methylquinoline-8-sulfonyl chloride described in the paper?
A1: The paper presents a novel method for synthesizing 3-methylquinoline-8-sulfonyl chloride []. The significance lies in its cost-effectiveness, simple operation, and high yield, making it suitable for industrial-scale production.
Q2: What is the starting material used in this synthetic method for 3-methylquinoline-8-sulfonyl chloride?
A2: The synthesis begins with aniline as the starting material []. It undergoes a series of reactions, including a reaction with propionic acid, ring formation, halogenated hydrocarbon reduction, and finally, chlorosulfonation to yield 3-methylquinoline-8-sulfonyl chloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)



![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)



![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)